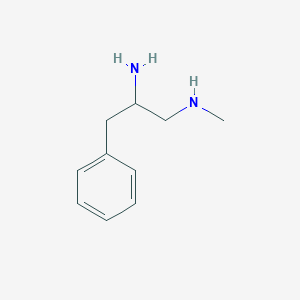

(2-Amino-3-phenylpropyl)(methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Amino-3-phenylpropyl)(methyl)amine is a chemical compound with the molecular formula C10H16N2 . It is used for research purposes.

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method involves the alkylation of primary amines with halogenoalkanes . This process can lead to a mixture of products, including secondary and tertiary amines, and quaternary ammonium salts . Another method is reductive amination of aldehydes or ketones .Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The C–N–C bond angles are close to the 109° tetrahedral value .Chemical Reactions Analysis

Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis

Amines have a variety of physical and chemical properties. They have higher boiling points than alkanes of similar molecular weight . Amines with fewer than five carbon atoms are generally water-soluble . They can form hydrogen bonds and are highly associated .科学的研究の応用

Synthesis of New Ureido Sugars

(B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993): The use of amino acid esters, including those related to (2-Amino-3-phenylpropyl)(methyl)amine, was reported in the synthesis of ureido sugars, providing novel derivatives for potential applications.

Reductive Amination using Cobalt Oxide Nanoparticles

(T. Senthamarai et al., 2018): This paper discusses the synthesis of N-methyl- and N-alkylamines, which are structurally related to this compound. The study emphasizes their importance in life-science molecules and the development of cost-effective synthesis methods.

Corrosion Inhibition in Mild Steel

(Y. Boughoues et al., 2020): Four amine derivative compounds, structurally similar to this compound, were synthesized and evaluated for their corrosion inhibition performance on mild steel, showing significant potential in this field.

Homogeneous Catalytic Aminocarbonylation

(A. Takács et al., 2007): The study explores the use of primary and secondary amines in palladium-catalyzed aminocarbonylation, relevant to the synthesis of compounds like this compound and their applications in creating biologically important molecules.

Synthesis of Amine-Functionalized Silica

(Erick Soto-Cantu et al., 2012): This research describes the synthesis and characterization of amine-functionalized silica, demonstrating applications of amine compounds in creating materials for various fundamental investigations and applications.

Safety and Hazards

作用機序

Target of Action

The primary targets of (2-Amino-3-phenylpropyl)(methyl)amine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in protein digestion and other physiological processes.

Mode of Action

It’s likely that the compound interacts with these enzymes, potentially altering their activity .

Biochemical Pathways

Given its targets, it may influence pathways related to protein digestion and metabolism .

Result of Action

Given its targets, it may influence processes related to protein digestion and metabolism .

特性

IUPAC Name |

1-N-methyl-3-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGVHZUNENZGJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)

![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-Cyclopropyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2378074.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)

![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)